Methyl Stearate

Description

Properties

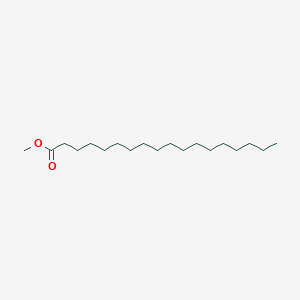

IUPAC Name |

methyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEUJPJOZXNMSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Record name | METHYL STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047640 | |

| Record name | Methyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl stearate appears as white crystals or chunky solid. (NTP, 1992), Liquid; NKRA; Pellets or Large Crystals, Liquid, Semi-solid; mp = 37.8 deg C; [Hawley] White solid or semi-solid; mp = 39.1 deg C; [HSDB] Off-white crystalline solid; mp = 40-42 deg C; [MSDSonline], Solid | |

| Record name | METHYL STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octadecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6145 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

828 to 829 °F at 747 mmHg (NTP, 1992), 443 °C, Boiling point: 215 °C @ 15 mm Hg, 181.00 to 182.00 °C. @ 4.00 mm Hg | |

| Record name | METHYL STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

307 °F (NTP, 1992), 307 °F (153 °C) | |

| Record name | METHYL STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Insol in water; sol in alcohol or ether., Very sol in ether and chloroform | |

| Record name | METHYL STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8498 at 104 °F (NTP, 1992) - Less dense than water; will float, 0.8498 @ 40 °C/4 °C | |

| Record name | METHYL STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000136 [mmHg], 1.36X10-5 mm Hg @ 25 °C | |

| Record name | Methyl stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6145 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Semisolid | |

CAS No. |

112-61-8 | |

| Record name | METHYL STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL STEARATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D4NXF3ZH7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

100 °F (NTP, 1992), 39.1 °C | |

| Record name | METHYL STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl stearate (B1226849) (C₁₉H₃₈O₂), the methyl ester of stearic acid, is a saturated fatty acid ester with significant applications across various industries, including cosmetics, lubricants, and as a raw material in the synthesis of surfactants.[1] Its well-defined physical and chemical characteristics make it a valuable compound for research and development. Recently, stearic acid methyl ester has also been investigated for its potential neuroprotective effects, suggesting a possible role in therapeutic applications.[1][2] This guide provides an in-depth overview of the physicochemical properties of methyl stearate, detailed experimental protocols for their determination, and a summary of its known biological interactions.

Physicochemical Properties

The physical and chemical properties of this compound are well-documented, providing a solid foundation for its application in various scientific and industrial fields. These properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₃₈O₂ | [3] |

| Molecular Weight | 298.50 g/mol | [3] |

| Appearance | White crystals or chunky solid; off-white to cream or light yellow paste | |

| Melting Point | 37 - 41 °C | |

| Boiling Point | ~215 °C at 20 hPa | |

| Density | ~0.85 g/cm³ at 40 °C | |

| Flash Point | ~110 °C (closed cup) | |

| Vapor Pressure | 0.0002 hPa at 25 °C | |

| Refractive Index | ~1.4367 at 40 °C |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Insoluble (<1 mg/mL at 22 °C) | |

| Ethanol | Soluble | |

| Ether | Soluble | |

| Chloroform | Soluble | |

| Acetone | Soluble | |

| DMSO | Slightly Soluble |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is crucial for its application. The following sections detail standardized and widely accepted experimental methodologies.

Determination of Boiling Range by Gas Chromatography (ASTM D7398)

The boiling range distribution of fatty acid methyl esters like this compound can be determined using gas chromatography, following a method adapted from ASTM D7398.

Methodology:

-

Sample Preparation: A sample of this compound is diluted with a viscosity-reducing solvent that does not interfere with the analysis.

-

Gas Chromatograph Setup:

-

Column: A non-polar open tubular (capillary) gas chromatographic column is used.

-

Detector: A flame ionization detector (FID) is required.

-

Injector: The injection port is heated to ensure sample vaporization.

-

-

Analysis: The diluted sample is injected into the gas chromatograph. The components of the sample are eluted in order of increasing boiling point.

-

Calibration: A calibration table is created by analyzing a mixture of known compounds (e.g., a fatty acid methyl ester mix) and recording the retention time for each component and its corresponding boiling point.

-

Data Interpretation: The boiling range distribution of the this compound sample is determined by comparing the retention times of the sample peaks to the calibration table.

Determination of Density by Digital Density Meter (ASTM D4052)

The density of liquid samples like molten this compound can be accurately measured using a digital density meter according to ASTM D4052.

Methodology:

-

Apparatus: A digital density meter equipped with an oscillating U-tube is used.

-

Sample Preparation: The this compound sample is heated to a temperature where it is a homogenous liquid and free of air bubbles.

-

Measurement: A small volume of the liquid sample is introduced into the oscillating U-tube.

-

Principle: The instrument measures the change in the oscillating frequency of the U-tube caused by the mass of the sample.

-

Calculation: The density of the sample is calculated from the measured frequency change using calibration data.

Determination of Flash Point by Pensky-Martens Closed Cup Tester (ASTM D93)

The flash point of this compound is determined using the Pensky-Martens closed cup method as described in ASTM D93.

Methodology:

-

Apparatus: A manual or automated Pensky-Martens closed cup apparatus is used.

-

Procedure: The this compound sample is placed in the test cup and heated at a slow, constant rate with continuous stirring.

-

Ignition Source: An ignition source is directed into the cup at regular temperature intervals.

-

Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the sample to ignite. For biodiesel, such as this compound, Procedure C of ASTM D93 is often applied.

Determination of Solubility

A general method for determining the solubility of a compound in a specific solvent is as follows:

Methodology:

-

Preparation: A known mass of this compound is placed in a vial.

-

Solvent Addition: A specific volume of the chosen solvent is added incrementally to the vial.

-

Dissolution: The mixture is agitated, and if necessary, gently heated to facilitate dissolution.

-

Observation: The process is continued until the this compound is completely dissolved.

-

Quantification: The solubility is expressed as the mass of solute that can be dissolved in a given volume or mass of solvent at a specific temperature.

Synthesis and Analysis Workflow

Synthesis of this compound

This compound can be synthesized via the esterification of stearic acid with methanol (B129727).

Protocol:

-

Reactants: Stearic acid and methanol are mixed in a reaction vessel, typically in a molar ratio of 1:1.2 to 1:1.4.

-

Catalyst: An acid catalyst, such as p-toluenesulfonic acid (approximately 1.2% by mass of stearic acid), is added.

-

Reaction: The mixture is heated to a temperature between 95°C and 110°C for 2.5 to 3.5 hours. Methanol is continuously added to maintain the reaction equilibrium.

-

Workup: After the reaction is complete, the mixture is cooled and washed with a sodium bicarbonate solution, followed by water until neutral.

-

Purification: The final product is obtained by removing water under reduced pressure.

Caption: Workflow for the synthesis of this compound.

Gas Chromatography Analysis Workflow

The purity and composition of this compound are typically analyzed by gas chromatography.

Protocol:

-

Sample Preparation: The this compound sample is dissolved in a suitable solvent like heptane.

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the gas chromatograph.

-

Separation: The sample is passed through a capillary column (e.g., a wax column) where individual components are separated based on their volatility and interaction with the stationary phase.

-

Detection: A Flame Ionization Detector (FID) is commonly used to detect the eluted components.

-

Data Analysis: The resulting chromatogram is analyzed to determine the retention times and peak areas of the components, which are used to identify and quantify the substances present.

Caption: Workflow for GC analysis of this compound.

Biological Activity and Potential Applications

While primarily used in industrial applications, recent studies have explored the biological effects of stearic acid methyl ester (SAME).

Neuroprotective Effects

Research has indicated that SAME may have neuroprotective properties in the context of cerebral ischemia.

-

Inhibition of Neuronal Cell Death: Studies have shown that treatment with SAME can inhibit neuronal cell death following oxygen-glucose deprivation in hippocampal slices.

-

Reduction of Neuroinflammation: SAME has been observed to reduce the expression of inflammatory markers in the hippocampus after cardiac arrest.

-

Restoration of Mitochondrial Function: Treatment with SAME has been linked to the restoration of mitochondrial respiration in the hippocampus following ischemic events.

Caption: Protective mechanisms of SAME in cerebral ischemia.

Conclusion

This compound is a well-characterized fatty acid ester with a range of established physicochemical properties that make it suitable for numerous industrial applications. Standardized methods for determining these properties ensure consistency and quality control. Furthermore, emerging research into its biological activities, particularly its neuroprotective effects, opens up new avenues for its potential use in the pharmaceutical and drug development sectors. This guide provides a comprehensive technical overview to support researchers and scientists in their work with this versatile compound.

References

- 1. Stearic acid methyl ester affords neuroprotection and improves functional outcomes after cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. STEARIC ACID METHYL ESTER AFFORDS NEUROPROTECTION AND IMPROVES FUNCTIONAL OUTCOMES AFTER CARDIAC ARREST - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C19H38O2 | CID 8201 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Methyl Stearate from Stearic Acid and Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of methyl stearate (B1226849), a valuable long-chain fatty acid ester, through the esterification of stearic acid with methanol (B129727). This document details the underlying chemical principles, various catalytic methodologies, experimental protocols, and analytical techniques pertinent to its production and characterization.

Introduction

Methyl stearate (C₁₉H₃₈O₂), also known as methyl octadecanoate, is a fatty acid methyl ester (FAME) with significant applications across various industries.[1] It serves as a key intermediate in the manufacturing of surfactants, lubricants, and biodiesel.[1] In the pharmaceutical and cosmetic sectors, it is utilized as an emollient, thickening agent, and in the formulation of various drug delivery systems. The synthesis of this compound is primarily achieved through the Fischer esterification of stearic acid with methanol, a reaction that is typically catalyzed by an acid.[1][2]

Reaction Mechanism and Stoichiometry

The synthesis of this compound from stearic acid and methanol is a reversible esterification reaction. The overall reaction is as follows:

CH₃(CH₂)₁₆COOH + CH₃OH ⇌ CH₃(CH₂)₁₆COOCH₃ + H₂O (Stearic Acid) + (Methanol) ⇌ (this compound) + (Water)

The reaction is an equilibrium process, and to drive it towards the formation of the product (this compound), it is essential to either use an excess of one reactant (typically methanol) or remove the water produced during the reaction.[2] The reaction is commonly catalyzed by strong acids, which protonate the carbonyl oxygen of the stearic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

References

Natural sources and extraction of Methyl Stearate.

An In-depth Technical Guide to the Natural Sources and Extraction of Methyl Stearate (B1226849)

Introduction

Methyl stearate (C₁₉H₃₈O₂), the methyl ester of stearic acid, is a fatty acid methyl ester (FAME) with significant applications across various industries. It serves as a key intermediate in the production of surfactants, lubricants, and biodiesel.[1][2] Its properties, such as excellent permeability, thermal stability, and a high cetane number of 86.9, make it a valuable compound for chemical synthesis and as a fuel additive.[1] This technical guide provides a comprehensive overview of the natural origins of this compound and its precursor, stearic acid, along with detailed methodologies for its extraction and synthesis.

Natural Sources of this compound

This compound occurs naturally in various plant and animal sources, typically as a component of triglycerides (fats and oils). The direct precursor, stearic acid (a saturated fatty acid), is abundant in many natural fats.

Plant-Based Sources

Vegetable oils are a primary source of stearic acid. The triglycerides in these oils can be converted to this compound through transesterification. While many vegetable oils are richer in other fatty acids like oleic or linoleic acid, several contain significant amounts of stearic acid. For instance, this compound is a known component of biodiesels derived from soybean and rapeseed oils.[3] Specific plants where this compound or stearic acid have been identified include Neolitsea daibuensis, Rheum palmatum L., and Codonopsis pilosula.[4]

Animal-Based Sources

Animal fats are a major source of saturated fatty acids, including stearic acid. Lard (pork fat) and tallow (B1178427) (beef fat) are particularly rich in stearic acid. Raw beef is also a known natural source of this compound. These fats can be rendered and the resulting triglycerides transesterified to produce this compound.

Microbial Sources

Certain microorganisms are capable of producing fatty acids, which can be engineered for enhanced production of specific fatty acids like stearic acid. While less common for bulk production, microbial fermentation presents a potential future source. For example, Escherichia coli has been engineered to produce FAMEs by expressing specific enzymes like fatty acid O-methyltransferase.

Extraction and Synthesis Methodologies

The industrial and laboratory production of this compound from natural sources is primarily achieved through two chemical processes: direct esterification of stearic acid and transesterification of triglycerides.

Direct Esterification of Stearic Acid

This method involves the reaction of stearic acid with methanol (B129727) in the presence of a catalyst to form this compound and water. The reaction is reversible and driven to completion by removing the water produced.

Reaction: CH₃(CH₂)₁₆COOH (Stearic Acid) + CH₃OH (Methanol) ⇌ CH₃(CH₂)₁₆COOCH₃ (this compound) + H₂O (Water)

Various catalysts can be employed, including strong mineral acids, solid acid catalysts, and organic acids.

-

Acid Catalysis: Concentrated sulfuric acid is a traditional, highly active catalyst, but it can cause equipment corrosion and produce acidic waste. Other acid catalysts include p-toluenesulfonic acid, titanium sulfate (B86663), and hydrochloric acid.

-

Solid Acid Catalysis: To overcome the issues with liquid acids, solid catalysts like acidic ion exchange resins are used. These are easily separable from the reaction mixture and can be reused.

-

Microwave-Assisted Synthesis: This technique significantly shortens the reaction time by using microwave irradiation to rapidly heat the reactants.

Transesterification of Triglycerides

Transesterification, also known as alcoholysis, is the most common method for producing biodiesel, which is a mixture of fatty acid methyl esters, including this compound. In this process, triglycerides from oils or fats react with methanol in the presence of a catalyst to produce methyl esters and glycerol (B35011).

Reaction: Triglyceride + 3 CH₃OH (Methanol) ⇌ 3 Fatty Acid Methyl Esters + Glycerol

The reaction is a sequence of three reversible steps, proceeding from triglycerides to diglycerides, then to monoglycerides, and finally to glycerol, releasing a molecule of FAME at each step.

-

Base Catalysis: Alkali catalysts like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are widely used due to their high efficiency and low cost. However, they are sensitive to the presence of free fatty acids (FFAs) and water, which can lead to soap formation (saponification), reducing the catalyst efficiency and yield.

-

Acid Catalysis: Acid catalysts can simultaneously catalyze both esterification of FFAs and transesterification of triglycerides, making them suitable for feedstocks with high FFA content, such as waste cooking oils or unrefined pomace oil.

-

Enzymatic Catalysis: Lipases can be used as biocatalysts. This method operates under milder conditions and simplifies product purification, but the high cost of enzymes is a major drawback.

Data Presentation: Yields and Reaction Conditions

The efficiency of this compound production varies significantly with the chosen source, method, and specific reaction parameters.

Table 1: this compound Yield from Direct Esterification of Stearic Acid

| Catalyst | Methanol/Acid Molar Ratio | Temperature (°C) | Time | Conversion/Yield | Reference |

| Titanium Sulfate | 5:1 | 65-70 | 2.5-3 h | 94.7% Esterification Rate, 88.4% Yield | |

| p-Toluenesulfonic Acid / Zinc Oxide | 30-50:10-20 (weight ratio) | 100 | 2.5-3.5 h | High Yield (unspecified) | |

| Ion Exchange Resin | 20:1 (based on FFA) | 65-67 | 2 h | 100% Conversion | |

| Concentrated H₂SO₄ (Microwave) | 14:1 | 130W Power | 3 min | 98.52% Conversion |

Table 2: FAME Yield from Transesterification of Natural Oils

| Feedstock | Catalyst | Methanol/Oil Molar Ratio | Temperature (°C) | Time | FAME Yield | Reference |

| Olive Pomace Oil | Zinc Stearate (3% wt) | 30:1 | 140 | Not specified | 84% | |

| Used Vegetable Oil | Barium Aluminate (4% wt) | 21:1 | 65 | 150 min | 93.28% | |

| Waste Frying Oil (Two-step) | 1) H₂SO₄2) KOH | 1) 6.1:12) 9.1:1 | 1) 512) 55 | 1) 60 min2) 60 min | 90.56% | |

| Unrefined Rapeseed Oil | Sodium Hydroxide | 6:1 | Not specified | 60 min | 93.3% |

Experimental Protocols

Protocol 1: Direct Esterification using an Ion Exchange Resin Catalyst

This protocol is adapted from a method for the esterification of stearic acid in vegetable oil.

Materials and Equipment:

-

1 L four-neck round-bottom flask

-

Mechanical stirrer

-

Soxhlet condenser with 3A molecular sieves

-

Heating mantle or infrared lamp

-

Thermometer

-

Stearic acid

-

Methanol

-

Ion exchange resin catalyst (e.g., Amberlyst-15)

-

Hexane (for sample analysis)

-

Gas Chromatography (GC) system for analysis

Procedure:

-

Catalyst Preparation: Add 13.75 g of ion exchange resin catalyst to the 1 L flask.

-

Reactant Addition: Add 22.5 g (0.079 moles) of stearic acid to the flask.

-

Heating and Stirring: Begin mechanical stirring (approx. 185 RPM) and heat the flask to 60°C.

-

Methanol Addition: Once at 60°C, add 50 g (1.56 moles) of methanol to the flask.

-

Reflux: Increase stirring to ~235 RPM and allow the mixture to reach reflux temperature (65-67°C). The reflux should be condensed and passed through the molecular sieves in the Soxhlet apparatus to remove water before returning to the flask.

-

Reaction Monitoring: Maintain the reaction at reflux for 2-6 hours. Samples can be taken periodically (e.g., every 30 minutes) for analysis.

-

Sample Preparation for GC: Dilute a small sample of the reaction mixture with a suitable solvent (e.g., THF or hexane) and filter it through a 0.45 µm PTFE filter.

-

Analysis: Analyze the sample using a GC equipped with a suitable column (e.g., SUPELCO EQUITY-1) to determine the conversion of stearic acid to this compound.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The catalyst can be recovered by filtration. The this compound can be purified from the remaining mixture by distillation under reduced pressure.

Protocol 2: Two-Step Transesterification of High FFA Oil

This protocol is a general method for oils with high free fatty acid content, adapted from Charoenchaitrakool and Thienmethangkoon.

Materials and Equipment:

-

Reaction vessel with heating and stirring capabilities

-

Condenser

-

Separatory funnel

-

High FFA feedstock (e.g., waste cooking oil)

-

Methanol

-

Sulfuric acid (H₂SO₄)

-

Potassium hydroxide (KOH)

Procedure:

Step 1: Acid-Catalyzed Esterification

-

Setup: Place the oil feedstock in the reaction vessel.

-

Reactant Addition: Add methanol (e.g., 6.1:1 molar ratio to oil) and a catalytic amount of concentrated H₂SO₄ (e.g., 0.68 wt% of oil).

-

Reaction: Heat the mixture to a specified temperature (e.g., 51°C) with constant stirring for a set duration (e.g., 60 minutes). This step converts the FFAs to methyl esters.

-

Settling: Stop the reaction and allow the mixture to settle. A methanol/water/catalyst layer may separate and can be removed.

Step 2: Base-Catalyzed Transesterification

-

Catalyst Preparation: Dissolve KOH (e.g., 1 wt% of oil) in methanol.

-

Reactant Addition: Add the methanolic KOH solution to the pre-treated oil from Step 1. Use a methanol/oil molar ratio suitable for transesterification (e.g., 9.1:1).

-

Reaction: Heat the mixture to a specified temperature (e.g., 55°C) with vigorous stirring for a set duration (e.g., 60 minutes).

-

Separation: After the reaction, transfer the mixture to a separatory funnel and allow it to settle for several hours. Two distinct layers will form: an upper layer of fatty acid methyl esters (biodiesel) and a lower layer of glycerol.

-

Purification: Drain the glycerol layer. Wash the biodiesel layer with warm water several times to remove any residual catalyst, soap, and methanol. Dry the biodiesel over anhydrous sodium sulfate or by heating under vacuum to remove residual water.

Mandatory Visualizations

Signaling Pathway Diagrams

References

Navigating the Safe Handling of Methyl Stearate: A Technical Guide for Researchers

Introduction

Methyl stearate (B1226849), the methyl ester of stearic acid, is a fatty acid ester with a wide range of applications in research and development, including its use as a surfactant, lubricant, and in the formulation of various products. For laboratory personnel, drug development professionals, and scientists, a comprehensive understanding of its health and safety profile is paramount to ensure safe handling and mitigate potential risks. This in-depth technical guide provides a consolidated overview of the health and safety considerations for methyl stearate, summarizing key toxicological data, outlining safe handling procedures, and detailing emergency response protocols.

Physicochemical and Toxicological Profile

A thorough understanding of the inherent properties of a chemical is the foundation of a robust safety protocol. The following tables summarize the key physicochemical characteristics and toxicological data for this compound.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 112-61-8 | [1] |

| Molecular Formula | C19H38O2 | [1] |

| Molecular Weight | 298.5 g/mol | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 37 - 41 °C | [3] |

| Boiling Point | 215 °C @ 15 mmHg | |

| Flash Point | > 112 °C | |

| Solubility | Insoluble in water. Soluble in ether, acetone, and alcohol. | |

| Density | 0.8498 g/cm³ at 40°C | |

| Vapor Pressure | 0.0002 hPa at 25 °C |

Toxicological Data

This compound is characterized by a low order of acute toxicity. The available data from studies conducted according to OECD guidelines are summarized below.

| Endpoint | Species | Route | Result | Guideline | Reference |

| Acute Oral Toxicity | Rat | Oral | LD50 > 2000 mg/kg | OECD 401 | |

| Acute Inhalation Toxicity | Rat | Inhalation | LC50 > 5 mg/L (4h) | OECD 436 | |

| Skin Corrosion/Irritation | Rabbit | Dermal | No skin irritation | OECD 404 | |

| Serious Eye Damage/Irritation | Rabbit | Ocular | No eye irritation | OECD 405 | |

| Skin Sensitization | - | - | Not classified as a sensitizer | OECD 406 | |

| Germ Cell Mutagenicity | - | - | Negative | - | |

| Carcinogenicity | - | - | Not classified as a carcinogen by IARC, NTP, or OSHA | - |

Ecotoxicological Data

| Endpoint | Species | Result | Guideline | Reference |

| Aquatic Toxicity | Daphnia magna (Water flea) | EC50 (48h) > 0.02 mg/L | OECD 202 | |

| Biodegradability | - | Readily biodegradable | OECD 301D |

Experimental Protocols

The toxicological and ecotoxicological data presented above were generated following standardized OECD test guidelines. While detailed, substance-specific study reports are not publicly available, the general methodologies are outlined below.

Acute Oral Toxicity (OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

-

Test Principle: A single dose of the substance is administered orally to a group of experimental animals (typically rats).

-

Methodology:

-

Animals: Healthy, young adult rats of a single sex (usually females) are used.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. A vehicle may be used to aid in dosing.

-

Observation Period: Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.

-

Endpoint: The LD50 (the dose estimated to be lethal to 50% of the animals) is determined. For this compound, the study concluded with an LD50 value greater than the limit dose of 2000 mg/kg body weight.

-

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test assesses the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

-

Test Principle: The substance is applied in a single dose to a small area of the skin of an experimental animal (typically an albino rabbit).

-

Methodology:

-

Application: A 0.5 g amount of the solid test substance is applied to a small area of clipped skin and covered with a gauze patch and semi-occlusive dressing.

-

Exposure Duration: The exposure period is 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Results: For this compound, no skin irritation was observed.

-

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

-

Test Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit).

-

Methodology:

-

Application: A defined amount of the test substance is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

-

Results: this compound was found to cause no eye irritation in these studies.

-

Signaling Pathways and Mechanistic Toxicity

Currently, there is no significant published literature detailing specific signaling pathways or a deep mechanistic understanding of this compound's toxicity. Its low toxicity profile suggests that it does not significantly interact with critical biological pathways at typical exposure levels. The primary health considerations are related to mild, reversible irritation upon direct contact in sensitive individuals and the potential for adverse effects following accidental large-volume ingestion.

Health and Safety Workflows

To ensure a safe laboratory environment, it is crucial to have clear and logical workflows for handling chemicals. The following diagrams, created using the DOT language, illustrate key safety procedures for this compound.

Caption: General workflow for safely handling this compound in a laboratory setting.

Caption: Step-by-step procedure for responding to a this compound spill.

Safe Handling and Storage

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: Under normal conditions of use where adequate ventilation is available, respiratory protection is not typically required. If dusts are generated or the substance is heated, a NIOSH-approved respirator may be necessary.

Handling

-

Avoid contact with skin and eyes.

-

Avoid generating dust.

-

Ensure adequate ventilation.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store separately from strong oxidizing agents.

Emergency Procedures

First-Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

After Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Combustible solid. Dust may form explosive mixtures with air. Hazardous combustion products include carbon monoxide and carbon dioxide.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective clothing.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid dust formation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: For solid spills, gently sweep up the material and place it into a suitable, labeled container for disposal. For molten spills, allow the material to solidify before cleaning.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not dispose of it into the environment.

Conclusion

This compound is a compound with a low hazard profile. However, adherence to standard laboratory safety practices is essential to minimize any potential risks. This guide provides a comprehensive overview of the critical health and safety information for this compound, empowering researchers and scientists to handle this chemical responsibly and safely. By understanding its properties, following recommended handling procedures, and being prepared for emergencies, users can confidently and safely incorporate this compound into their research and development activities.

References

A Comprehensive Technical Guide to the Commercial and Industrial Applications of Methyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl stearate (B1226849), the methyl ester of stearic acid, is a versatile fatty acid ester with a wide array of applications across various commercial and industrial sectors. Its unique physicochemical properties make it a valuable ingredient in cosmetics, personal care products, surfactants, lubricants, plastics, food, and pharmaceuticals. This technical guide provides an in-depth overview of the core industrial uses of methyl stearate, supported by quantitative data, detailed experimental protocols for its synthesis, and visualizations of key processes. The information is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important oleochemical.

Physicochemical Properties of this compound

This compound (CH₃(CH₂)₁₆COOCH₃) is a white, crystalline solid at room temperature.[1] Its utility in various applications stems from its distinct physical and chemical characteristics. A summary of its key properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₁₉H₃₈O₂ | [2][3] |

| Molecular Weight | 298.50 g/mol | [1][3] |

| CAS Number | 112-61-8 | |

| Appearance | White crystalline solid or paste | |

| Melting Point | 37-41 °C | |

| Boiling Point | 215 °C at 15 mmHg | |

| Density | 0.8498 g/cm³ at 40 °C | |

| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone, and chloroform. | |

| Flash Point | >110 °C | |

| Refractive Index | 1.43800 to 1.44400 at 20 °C |

Commercial and Industrial Applications

This compound's versatility allows for its use in a broad spectrum of industrial applications, ranging from everyday consumer products to specialized industrial processes.

Cosmetics and Personal Care

In the cosmetics industry, this compound is highly valued for its emollient and skin-conditioning properties. It imparts a soft, smooth feel to the skin and helps to maintain skin hydration by forming a protective barrier that reduces moisture loss. Its functions in cosmetic formulations are multifaceted:

-

Emollient: Softens and soothes the skin.

-

Skin-Conditioning Agent: Helps to maintain the skin in good condition.

-

Stabilizer: Contributes to the consistency and stability of emulsions in creams and lotions.

-

Fragrance Functional Ingredient: Acts as an excipient in perfume oils.

Table 2: Applications of this compound in Personal Care Products

| Product Category | Function | Typical Usage Level (Fragrance Concentrate) |

| Creams and Lotions | Emollient, Stabilizer | Up to 8.0% |

| Soaps | Emollient | |

| Hair Conditioners | Conditioning Agent | |

| Deodorants | Emollient | |

| Lipsticks | Emollient, Component | |

| Nail Varnishes | Component |

Surfactants and Emulsifiers

This compound functions as a nonionic surfactant and emulsifier. It is used to stabilize oil-in-water emulsions in various industrial and cosmetic formulations. As a raw material for other surfactants, it can be sulfonated to produce α-sulfonated this compound, an anionic surfactant used in detergents.

Lubricants and Metalworking Fluids

This compound is utilized as a lubricant in the manufacturing of plastics, rubber, and metals. It provides lubricity, reducing friction and wear on surfaces. In the plastics industry, it also functions as a release agent during molding processes. While specific performance data is proprietary to manufacturers, fatty acid esters like this compound are known to be effective boundary lubricants. The coefficient of friction for stearic acid, a related compound, on various metal surfaces is reported to be around 0.1.

Plastics and Polymers

As a plasticizer and lubricant, this compound is incorporated into polymer formulations to improve flexibility and processing characteristics.

Food Industry

In the food industry, this compound is used as a food-grade dispersing agent and lubricant in the production of items like chewing gum and candies. It is also used as a flavoring agent in various food products.

Table 3: Recommended Usage Levels of this compound in Food Categories

| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |

| Dairy products | 7.0 | 35.0 |

| Confectionery | 10.0 | 50.0 |

| Bakery wares | 10.0 | 50.0 |

| Non-alcoholic beverages | 5.0 | 25.0 |

| Alcoholic beverages | 10.0 | 50.0 |

| Ready-to-eat savories | 20.0 | 100.0 |

| Source: European Food Safety Authority (EFSA), 2002 |

Pharmaceutical Industry

This compound serves several roles in the pharmaceutical industry, primarily as an excipient in drug formulations and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

-

Excipient: It can be used as a lubricant in tablet and capsule manufacturing to prevent the sticking of powders to machinery, ensuring uniform tablet weight and hardness.

-

Drug Delivery: Fatty acid esters are explored for their potential to enhance the oral bioavailability of poorly soluble drugs and in the formulation of transdermal drug delivery systems. While this compound itself is not directly implicated in specific signaling pathways, its properties as a lipid can be leveraged in drug carrier systems to improve drug absorption and distribution. It is important to note that this compound is not known to be directly involved in cellular signaling pathways.

-

Intermediate: Its chemical structure allows for modification in the synthesis of more complex pharmaceutical compounds.

Experimental Protocols: Synthesis of this compound

The most common method for synthesizing this compound is the Fischer esterification of stearic acid with methanol (B129727), typically in the presence of an acid catalyst.

Protocol 1: Acid-Catalyzed Esterification

This protocol describes a standard laboratory procedure for the esterification of stearic acid using sulfuric acid as a catalyst.

Materials:

-

Stearic Acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate (B1210297)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve stearic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. A typical molar ratio of stearic acid to methanol is 1:10 to 1:20.

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the reaction mixture (e.g., 0.1 mL for 610 mg of benzoic acid in a similar reaction).

-

Attach a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol) with continuous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture at regular intervals. The reaction is typically complete within 2-8 hours.

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated solution of NaHCO₃ (to neutralize the acid catalyst) and a saturated solution of NaCl.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by vacuum distillation.

Protocol 2: Microwave-Assisted Esterification

This protocol utilizes microwave irradiation to accelerate the esterification reaction.

Materials:

-

Stearic Acid (0.05 mol, 14.3 g)

-

Methanol (0.70 mol, 22.4 g)

-

Concentrated Sulfuric Acid (0.002 mol, 0.22 g)

-

Carbon Black (0.015 mol, 0.18 g) as a microwave-absorbing agent

-

125 mL microwave reactor with a stirrer, condenser, and oil-water separator

-

Hot water

-

Separatory funnel

-

Vacuum distillation apparatus

Procedure:

-

In a 125 mL microwave reactor, combine stearic acid, methanol, concentrated sulfuric acid, and carbon black.

-

Subject the mixture to microwave irradiation at 130 W for 3 minutes.

-

After the reaction, cool the product and wash it with hot water in a separatory funnel until the pH is neutral (pH = 7).

-

Separate the organic layer and distill it under reduced pressure, collecting the fraction at 195-199°C to obtain pure this compound. This method reports a high conversion rate of 98.52%.

Visualizations

Synthesis of this compound via Fischer Esterification

The following diagram illustrates the chemical reaction for the synthesis of this compound.

Caption: Fischer esterification of stearic acid with methanol.

Role of this compound in a Transdermal Drug Delivery System

This diagram illustrates the conceptual role of this compound as a penetration enhancer in a transdermal drug delivery patch.

Caption: this compound as a penetration enhancer in drug delivery.

Conclusion

This compound is a functionally diverse oleochemical with significant commercial and industrial value. Its utility as an emollient, lubricant, surfactant, and stabilizer makes it a key ingredient in a multitude of products. For researchers and drug development professionals, understanding its properties and potential applications, particularly as a pharmaceutical excipient and in drug delivery systems, is crucial for formulating effective and stable products. The synthesis of this compound is a well-established process, with opportunities for optimization through methods like microwave-assisted synthesis. Future research may further elucidate its role in advanced drug delivery systems and expand its applications in other industrial sectors.

References

Methyl Stearate: A Comprehensive Technical Guide to its Surfactant and Emulsifying Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl stearate (B1226849), the methyl ester of stearic acid, is a nonionic surfactant increasingly recognized for its versatile roles as an emulsifier, stabilizer, and lubricant across various industries, including pharmaceuticals, cosmetics, and food production.[1][2] Its amphiphilic nature, possessing both a hydrophobic long-chain alkyl group and a hydrophilic ester group, allows it to reduce interfacial tension between immiscible liquids, thereby facilitating the formation and stabilization of emulsions. This technical guide provides an in-depth analysis of the surfactant and emulsifying properties of methyl stearate, including its physicochemical characteristics, mechanisms of action, and the experimental protocols used for its evaluation.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to appreciating its function as a surfactant and emulsifier.

| Property | Value | References |

| Chemical Formula | C19H38O2 | [3] |

| Molecular Weight | 298.5 g/mol | [3] |

| Appearance | White crystals or chunky solid | [3] |

| Melting Point | 37-41 °C | |

| Boiling Point | 215 °C at 15 mmHg | |

| Solubility | Insoluble in water; soluble in alcohol, ether, and chloroform. | |

| Log Kow (Octanol-Water Partition Coefficient) | 8.35 |

Role as a Surfactant

As a nonionic surfactant, this compound lowers the surface tension of liquids, which is a key attribute for its function in various applications. Nonionic surfactants are often preferred in pharmaceutical and cosmetic formulations due to their lower potential for irritation compared to their ionic counterparts.

Surface Tension Reduction

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration is the concentration at which surfactant molecules spontaneously aggregate to form micelles. This is a critical parameter as it represents the point of maximum surface tension reduction and the onset of solubilization capabilities. Experimental determination of the CMC for this compound is not widely reported. However, the CMC for similar long-chain fatty acid esters can be determined using various methods. For instance, the CMC of glycerol (B35011) monostearate has been determined to be in the range of 2.40 x 10⁻² to 4.50 x 10⁻² mol/dm³.

Role as an Emulsifier

This compound's primary application in many formulations is as an emulsifier, where it facilitates the dispersion of one immiscible liquid into another, creating a stable emulsion.

Mechanism of Emulsification

This compound molecules orient themselves at the oil-water interface, with the hydrophobic stearate tail dissolving in the oil phase and the hydrophilic methyl ester head group in the aqueous phase. This arrangement reduces the interfacial tension, making it easier to break down large droplets into smaller ones and preventing their coalescence.

Hydrophilic-Lipophilic Balance (HLB)

HLB = 20 * (1 - S/A)

Where:

-

S is the saponification number of the ester.

-

A is the acid number of the fatty acid.

Given the saponification value of this compound is approximately 188 mg KOH/g and the acid number of stearic acid is around 197 mg KOH/g, the calculated HLB value is approximately 1.1 . This low HLB value suggests that this compound is highly lipophilic and would be an effective emulsifier for water-in-oil (W/O) emulsions.

| Emulsifier Type | HLB Range |

| W/O Emulsifier | 3 - 6 |

| Wetting Agent | 7 - 9 |

| O/W Emulsifier | 8 - 18 |

| Solubilizer | 13 - 15 |

| Detergent | 13 - 16 |

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

Several methods can be employed to determine the CMC of a nonionic surfactant like this compound.

1. Surface Tension Method:

-

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

-

Methodology:

-

Prepare a series of aqueous solutions of this compound at different concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Plot surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is the concentration at the point of intersection of the two linear portions of the plot.

-

2. Dye Solubilization Method:

-

Principle: A water-insoluble dye is solubilized within the hydrophobic core of micelles, leading to a change in the solution's absorbance.

-

Methodology:

-

Prepare a series of this compound solutions of varying concentrations.

-

Add a small amount of a water-insoluble dye (e.g., Sudan III) to each solution.

-

Measure the absorbance of the solutions at the dye's maximum absorption wavelength using a UV-Vis spectrophotometer.

-

Plot absorbance versus surfactant concentration. The concentration at which a sharp increase in absorbance is observed corresponds to the CMC.

-

Evaluation of Emulsion Stability

The stability of an emulsion is its ability to resist changes in its properties over time. Several methods can be used to assess the stability of emulsions prepared with this compound.

1. Macroscopic Observation:

-

Methodology: Emulsions are stored under different conditions (e.g., room temperature, elevated temperature, refrigeration) and visually inspected over time for signs of instability such as creaming, sedimentation, flocculation, or coalescence.

2. Centrifugation:

-

Principle: Centrifugation accelerates the creaming or sedimentation process, providing a rapid assessment of stability.

-

Methodology:

-

Place the emulsion in a centrifuge tube.

-

Centrifuge at a specific speed and for a set duration.

-

Measure the volume of the separated phases (oil, water, or cream). A smaller separated layer indicates higher stability.

-

3. Particle Size Analysis:

-

Principle: Changes in the size distribution of the dispersed droplets over time can indicate instability.

-

Methodology:

-

Measure the initial droplet size distribution of the emulsion using techniques like laser diffraction or dynamic light scattering.

-

Store the emulsion under controlled conditions.

-

Periodically measure the droplet size distribution. An increase in the average droplet size suggests coalescence and instability.

-

4. Viscosity Measurement:

-

Principle: Changes in the viscosity of an emulsion can be indicative of structural changes and instability.

-

Methodology:

-

Measure the initial viscosity of the emulsion using a viscometer or rheometer.

-

Monitor the viscosity over time under specific storage conditions. A significant change in viscosity can signal instability.

-

Applications in Drug Development

In the pharmaceutical industry, this compound serves as a valuable excipient in various dosage forms. Its emulsifying and stabilizing properties are particularly beneficial in the formulation of creams, lotions, and ointments, where it helps to create stable and cosmetically elegant products. Furthermore, its lubricating properties can be advantageous in the manufacturing of tablets and capsules. As a nonionic surfactant, it can also play a role in enhancing the solubility and bioavailability of poorly water-soluble drugs by forming micelles that can encapsulate the drug molecules.

Conclusion

This compound is a multifunctional excipient with significant potential as a nonionic surfactant and emulsifier in a wide range of applications, including pharmaceutical and cosmetic formulations. Its lipophilic nature, as indicated by its low calculated HLB value, makes it particularly suitable for stabilizing water-in-oil emulsions. While specific quantitative data on its surfactant properties like CMC are not extensively documented, established experimental protocols can be employed for its characterization. A comprehensive understanding of its physicochemical properties and mechanisms of action is crucial for researchers and formulation scientists to effectively harness its potential in developing stable and efficacious products.

References

The Multifaceted Role of Methyl Stearate in the Cosmetics Industry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl stearate (B1226849), the methyl ester of stearic acid, is a versatile fatty acid ester with a well-established presence in the cosmetics and personal care industry. Its inherent physicochemical properties make it a valuable ingredient, performing a range of functions from emolliency and skin conditioning to emulsion stabilization and viscosity regulation. This technical guide provides an in-depth analysis of the applications of methyl stearate in cosmetic formulations. It details its functional roles, physicochemical characteristics, and typical usage levels. Furthermore, this guide outlines key experimental protocols for evaluating the performance of cosmetic formulations containing this compound, including methods for assessing emolliency, surfactant properties, and emulsion stability.

Introduction

This compound (CAS No. 112-61-8) is a non-ionic surfactant and fatty acid ester that serves as a foundational ingredient in a wide array of cosmetic products.[1] Its appeal in the industry stems from its ability to impart a smooth, soft feel to the skin, enhance product texture, and ensure formulation stability.[2][3] As an emollient, it helps to maintain skin hydration by forming a protective layer that reduces moisture loss.[3] Its utility extends to acting as a stabilizer and emulsifier, contributing to the uniform consistency of products that combine oil and water-based ingredients.[3] This guide will explore the technical aspects of this compound's applications, providing quantitative data where available and detailing experimental methodologies for its evaluation.

Physicochemical Properties of this compound

The functional efficacy of this compound in cosmetic formulations is intrinsically linked to its physical and chemical characteristics. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Chemical Name | Methyl octadecanoate | |

| CAS Number | 112-61-8 | |

| Molecular Formula | C₁₉H₃₈O₂ | |

| Molecular Weight | 298.5 g/mol | |

| Appearance | White crystals or chunky solid | |

| Melting Point | 37-41 °C | |